molecular formula C9H14N2OS B13486713 (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide

(S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide

Cat. No.: B13486713
M. Wt: 198.29 g/mol
InChI Key: ORVKCZYOWWVNBH-ZETCQYMHSA-N
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Description

(S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide: is an organic compound that features an amino group, a thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-ethylthiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is converted to the corresponding amide using reagents such as thionyl chloride (SOCl₂) followed by ammonia (NH₃) or an amine.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it useful in the study of stereochemistry and chiral recognition processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.

Industry

In the materials science industry, this compound can be used in the synthesis of conductive polymers and other advanced materials due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(5-ethylthiophen-2-yl)propanamide: The enantiomer of the compound .

    3-Amino-3-(5-methylthiophen-2-yl)propanamide: A similar compound with a methyl group instead of an ethyl group.

    3-Amino-3-(5-phenylthiophen-2-yl)propanamide: A similar compound with a phenyl group instead of an ethyl group.

Uniqueness

(S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide is unique due to its specific chiral configuration and the presence of the ethyl group on the thiophene ring. This configuration can result in different biological activities and chemical reactivities compared to its analogs.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

(3S)-3-amino-3-(5-ethylthiophen-2-yl)propanamide

InChI

InChI=1S/C9H14N2OS/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)/t7-/m0/s1

InChI Key

ORVKCZYOWWVNBH-ZETCQYMHSA-N

Isomeric SMILES

CCC1=CC=C(S1)[C@H](CC(=O)N)N

Canonical SMILES

CCC1=CC=C(S1)C(CC(=O)N)N

Origin of Product

United States

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